methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
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Overview
Description
Methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes that ensure consistency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biological pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used, such as in cancer therapy or enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- 7-Azaindole
- Pyrrolo[1,2-a]pyrazines
Uniqueness
Methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is unique due to its specific structural features and the presence of both amino and ester functional groups. These characteristics confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-4-7(10)12-6-2-3-11-8(5)6/h2-4,11H,1H3,(H2,10,12) |
InChI Key |
JSKJCGITVPSCBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1NC=C2)N |
Origin of Product |
United States |
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